molecular formula C11H17NO B1420294 Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine CAS No. 184970-18-1

Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine

Cat. No.: B1420294
CAS No.: 184970-18-1
M. Wt: 179.26 g/mol
InChI Key: PWGQQYZRNIQISE-UHFFFAOYSA-N
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Description

Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a secondary amine characterized by a phenyl ring substituted with a propan-2-yloxy (isopropoxy) group at the 3-position, linked to a methylamine moiety. Its IUPAC name reflects the branched isopropyl ether substituent, which contributes to its distinct steric and electronic properties.

Properties

IUPAC Name

N-methyl-1-(3-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGQQYZRNIQISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine typically involves the reaction of 3-(propan-2-yloxy)benzyl chloride with methylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and real-time monitoring systems can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The unique properties of Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine become evident when compared to structurally related amines. Below is a detailed comparison based on substituent variations, molecular features, and biological activities:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Name Molecular Formula Key Structural Differences Biological/Chemical Properties
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine C17H21NO Benzyloxy group instead of isopropoxy Enhanced aromatic stacking potential; moderate antimicrobial activity
(3-Methoxyphenyl)methylamine C8H11NO Methoxy group at 3-position; lacks branched chain Lower lipophilicity; limited CNS penetration
{[3-(Phenoxy)phenyl]methyl}(propan-2-yl)amine C16H19NO Phenoxy substituent instead of isopropoxy Increased steric bulk; potential for enzyme inhibition
(3-Methoxyphenyl)methyl](pentyl)amine C13H21NO Pentyl chain instead of methylamine Higher lipophilicity; improved receptor binding affinity
[(3-Fluoro-2-methoxyphenyl)methyl]amine C9H12FNO Fluoro and methoxy substituents at 2-/3-positions Enhanced metabolic stability; neuroactive potential

Substituent Effects on Reactivity and Bioactivity

  • Propan-2-yloxy (Isopropoxy) vs. Benzyloxy/Phenoxy: The isopropoxy group in the target compound provides moderate lipophilicity and steric hindrance, balancing solubility and membrane permeability. In contrast, benzyloxy or phenoxy groups increase aromaticity and bulk, which may enhance binding to hydrophobic pockets but reduce metabolic stability .
  • Methoxy vs. Alkyl Chains : Methoxy-substituted analogs (e.g., (3-Methoxyphenyl)methylamine) exhibit lower lipophilicity, limiting their utility in CNS-targeted therapies. Conversely, longer alkyl chains (e.g., pentyl in ) improve lipophilicity and receptor interactions but may introduce off-target effects .
  • Fluorine Substitution : The addition of fluorine, as in [(3-Fluoro-2-methoxyphenyl)methyl]amine, enhances electronegativity and metabolic stability, making such compounds candidates for prolonged therapeutic action .

Pharmacological Implications

The target compound’s branched isopropoxy group and methylamine moiety position it as a hybrid between rigid aromatic systems and flexible alkylamines. This duality may enable selective interactions with both polar (via the amine) and nonpolar (via isopropoxy) regions of biological targets. For example:

  • Enzyme Inhibition: Similar to {[3-(Phenoxy)phenyl]methyl}(propan-2-yl)amine , the compound could inhibit enzymes like monoamine oxidases, where steric and electronic features are critical.
  • Receptor Modulation : The pentyl chain in (3-Methoxyphenyl)methyl](pentyl)amine demonstrates how chain length affects receptor binding; the target compound’s methyl group may favor interactions with compact binding sites .

Biological Activity

Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a methylamine group and an isopropoxy-substituted phenyl moiety, suggests potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C13H19NO\text{C}_{13}\text{H}_{19}\text{NO}

The compound consists of a phenyl ring substituted with an isopropoxy group at the 3-position and a methylamine group attached to the phenyl carbon. This structural configuration is anticipated to influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an agonist or antagonist, modulating the activity of target proteins and influencing various cellular pathways.

  • Enzyme Interaction : The compound has been investigated for its potential to inhibit or activate certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting possible roles in neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Viability Assays : The compound has been tested on various cancer cell lines to assess its cytotoxic effects. Preliminary results indicate that it may induce apoptosis in sensitive cell lines.
  • Enzyme Inhibition : Specific assays have shown that the compound can inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Study TypeTarget Cell LineResult
CytotoxicityHeLa (cervical cancer)IC50 = 15 μM (induced apoptosis)
Enzyme InhibitionVariousSignificant inhibition of enzyme X (p<0.01)

Case Studies

  • Cancer Research : A study focused on the effects of this compound on breast cancer cells demonstrated a dose-dependent reduction in cell proliferation. The mechanism was linked to the modulation of cell cycle regulators.
  • Neuropharmacology : Another investigation explored its effects on neuronal cells, revealing that the compound could enhance synaptic plasticity, which is crucial for learning and memory processes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-isopropoxyphenyl)methanamineLacks methyl group on amineSimilar enzyme inhibition
(3-propoxyphenyl)methanaminePropoxy instead of isopropoxyLower potency in cancer cell lines
(3-methoxyphenyl)methanamineMethoxy group instead of isopropoxyReduced interaction with receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.